Pantoprazole magnesium
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Overview
Description
Pantoprazole magnesium is a proton pump inhibitor (PPI) used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease (GERD), Zollinger-Ellison syndrome, and peptic ulcers . It works by inhibiting the hydrogen-potassium ATPase enzyme system (the proton pump) in the gastric parietal cells, thereby reducing gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The key steps include:
Formation of Benzimidazole Core: This involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine with 2-mercapto-5-difluoromethoxybenzimidazole.
Oxidation: The resulting intermediate is oxidized to form the sulfoxide group, which is crucial for the compound’s activity.
Magnesium Salt Formation: The final step involves the reaction of pantoprazole with magnesium oxide to form pantoprazole magnesium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar steps as described above, but with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Pantoprazole magnesium undergoes several types of chemical reactions, including:
Oxidation: Conversion of the thioether group to the sulfoxide group.
Substitution: Introduction of the difluoromethoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Solvents: Acetonitrile, methanol, and water are commonly used solvents.
Catalysts: Various catalysts may be used to facilitate the reactions.
Major Products: The major product of these reactions is this compound itself, with the sulfoxide group being a critical feature for its biological activity .
Scientific Research Applications
Pantoprazole magnesium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of proton pump inhibitors and their synthesis.
Biology: Investigated for its effects on gastric acid secretion and its interactions with gastric parietal cells.
Industry: Used in the formulation of various pharmaceutical products aimed at reducing gastric acid secretion.
Mechanism of Action
Pantoprazole magnesium exerts its effects by selectively and irreversibly binding to the hydrogen-potassium ATPase enzyme (proton pump) on the gastric parietal cell surface . This binding inhibits the final step of gastric acid production, leading to a significant reduction in acid secretion. The inhibition is long-lasting, as new enzyme molecules must be synthesized for acid production to resume .
Comparison with Similar Compounds
- Omeprazole
- Esomeprazole
- Lansoprazole
- Rabeprazole
Pantoprazole magnesium is often preferred for its longer duration of action and lower potential for drug interactions compared to some other PPIs .
Biological Activity
Pantoprazole magnesium is a proton pump inhibitor (PPI) that plays a crucial role in the management of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article delves into the biological activity of this compound, examining its pharmacodynamics, efficacy in clinical settings, and associated safety concerns.
This compound acts as a specific inhibitor of the gastric H+, K+-ATPase enzyme, which is responsible for gastric acid secretion by parietal cells. Upon administration, pantoprazole accumulates in the acidic environment of these cells and is converted into an active cyclic sulphenamide. This active form binds irreversibly to the proton pump, leading to a profound and sustained inhibition of gastric acid secretion. The drug exerts its effects predominantly at a pH < 3, making it highly effective in reducing gastric acidity .
Pharmacokinetics
The pharmacokinetic profile of this compound differs from that of pantoprazole sodium. Studies indicate that after oral administration of a 40 mg enteric-coated tablet, this compound reaches peak serum concentrations of approximately 1.3 μg/mL within 2.5 hours under fasting conditions . The area under the curve (AUC) for this compound is nearly 100% relative to pantoprazole sodium, although its maximum concentration (Cmax) is about 65-73% of that seen with pantoprazole sodium .
Case Studies and Clinical Trials
-
Efficacy in GERD Management :
A phase IV multicenter study involving 4,343 patients demonstrated that this compound significantly improved GERD symptoms. After 4 weeks of treatment, symptom intensity reduced by at least 80% in the per-protocol population, with an overall improvement rate of 73% in the intention-to-treat population . -
Comparison with Esomeprazole :
A randomized controlled trial compared this compound with esomeprazole in GERD patients. At week 4, both treatments achieved complete remission rates of 61%. However, at week 8, symptom relief was significantly greater with this compound (91.6%) compared to esomeprazole (86%) due to continued improvement over time .
Safety Profile
Despite its efficacy, long-term use of PPIs like this compound has been associated with safety concerns, particularly regarding hypomagnesemia (low magnesium levels). Research indicates that prolonged PPI therapy can lead to severe hypomagnesemia in some patients. A study found that among patients on long-term PPI therapy, approximately 52.5% experienced hypomagnesemia, which often resolved upon discontinuation of the drug .
Summary of Adverse Effects
- Hypomagnesemia : Reported cases highlight that discontinuation of PPI therapy leads to resolution of hypomagnesemia symptoms within weeks .
- Other Adverse Events : In clinical studies, adverse events were reported in approximately 3.48% of patients treated with this compound .
Data Summary Table
Parameter | This compound | Esomeprazole |
---|---|---|
Dosage | 40 mg once daily | 40 mg once daily |
Complete Remission Rate (Week 4) | 61% | 61% |
Complete Remission Rate (Week 8) | 81% | 79% |
Symptom Relief (Week 8) | 91.6% | 86% |
Adverse Events | ~3.48% | Not specified |
Properties
CAS No. |
199387-73-0 |
---|---|
Molecular Formula |
C32H28F4MgN6O8S2 |
Molecular Weight |
789.0 g/mol |
IUPAC Name |
magnesium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/2C16H14F2N3O4S.Mg/c2*1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h2*3-7,15H,8H2,1-2H3;/q2*-1;+2 |
InChI Key |
RDRUTBCDIVCMMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Mg+2] |
Origin of Product |
United States |
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